1-[2-(Naphthalen-1-yloxy)ethyl]piperazine
Overview
Description
1-[2-(Naphthalen-1-yloxy)ethyl]piperazine is a chemical compound with the molecular formula C₁₆H₂₀N₂O and a molecular weight of 256.34 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a piperazine moiety through an ethoxy linker. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
The synthesis of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine typically involves the reaction of naphthalen-1-ol with 2-chloroethylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Chemical Reactions Analysis
1-[2-(Naphthalen-1-yloxy)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting any carbonyl groups present in the molecule to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Naphthalen-1-yloxy)ethyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new therapeutic drugs.
Industry: It is used in the development of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Naphthalen-1-yloxy)ethyl]piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its naphthalene and piperazine moieties. These interactions can modulate biological pathways and lead to the observed biological effects .
Comparison with Similar Compounds
1-[2-(Naphthalen-1-yloxy)ethyl]piperazine can be compared with other similar compounds, such as:
1-[2-(Phenoxy)ethyl]piperazine: This compound has a phenyl group instead of a naphthalene ring, which may result in different biological activities and chemical reactivity.
1-[2-(Benzyl)ethyl]piperazine: The benzyl group in this compound can lead to variations in its chemical and biological properties compared to the naphthalene derivative.
1-[2-(Naphthalen-1-yloxy)ethyl]morpholine: Replacing the piperazine ring with a morpholine ring can alter the compound’s interactions with molecular targets and its overall activity.
The uniqueness of this compound lies in its specific structure, which combines the properties of both naphthalene and piperazine, making it a versatile compound for various research applications.
Properties
IUPAC Name |
1-(2-naphthalen-1-yloxyethyl)piperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-2-6-15-14(4-1)5-3-7-16(15)19-13-12-18-10-8-17-9-11-18/h1-7,17H,8-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHELUTBQEZLZQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480042 | |
Record name | Piperazine, 1-[2-(1-naphthalenyloxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56229-96-0 | |
Record name | Piperazine, 1-[2-(1-naphthalenyloxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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